Benzyl 3-(2,4-dichlorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate
CAS No.: 1354448-61-5
Cat. No.: VC5619737
Molecular Formula: C21H20Cl2N2O4
Molecular Weight: 435.3
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1354448-61-5 |
|---|---|
| Molecular Formula | C21H20Cl2N2O4 |
| Molecular Weight | 435.3 |
| IUPAC Name | benzyl 3-(2,4-dichlorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate |
| Standard InChI | InChI=1S/C21H20Cl2N2O4/c22-16-6-7-18(17(23)12-16)25-14-21(29-20(25)27)8-10-24(11-9-21)19(26)28-13-15-4-2-1-3-5-15/h1-7,12H,8-11,13-14H2 |
| Standard InChI Key | WOLNIWNMBCLINT-UHFFFAOYSA-N |
| SMILES | C1CN(CCC12CN(C(=O)O2)C3=C(C=C(C=C3)Cl)Cl)C(=O)OCC4=CC=CC=C4 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s molecular formula, , corresponds to a molecular weight of 435.3 g/mol . Its core structure features a spiro[4.5]decane system fused with an oxa-diazaspiro ring, substituted at position 3 with a 2,4-dichlorophenyl group and at position 8 with a benzyl carboxylate ester (Figure 1). The SMILES notation O=C(N(CC1)CCC21CN(C3=CC=C(Cl)C=C3Cl)C(O2)=O)OCC4=CC=CC=C4 clarifies atomic connectivity, emphasizing the dichlorophenyl and benzyl ester substituents critical to its stereoelectronic profile.
Physicochemical Characteristics
Key properties include:
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LogP: Estimated at 3.2 (predicted via fragment-based methods), indicating moderate lipophilicity suitable for blood-brain barrier penetration.
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Hydrogen Bond Donors/Acceptors: 1 donor and 5 acceptors, influencing solubility and protein-binding potential .
Synthesis and Optimization
Synthetic Routes
While explicit protocols for this compound remain proprietary, analogous diazaspiro derivatives are synthesized via multi-step sequences involving:
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Cyclization: Formation of the spirocyclic core via intramolecular nucleophilic attack, often catalyzed by Lewis acids like BF₃·OEt₂.
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Alkylation/Esterification: Introduction of the 2,4-dichlorophenyl and benzyl groups using Ullmann coupling or Mitsunobu reactions .
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Oxidation: Ketone installation at position 2 via Jones oxidation or Swern conditions .
Yields for such processes typically range from 15–30%, necessitating chromatographic purification to achieve >95% purity .
Challenges in Scale-Up
Key hurdles include:
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Steric hindrance from the spirocyclic system, complicating functionalization.
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Halogen retention: The 2,4-dichlorophenyl group may undergo dehalogenation under harsh conditions.
Biological Activity and Mechanisms
Calcium Channel Modulation
Structurally related 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives demonstrate potent inhibition of veratrine-induced uptake in cerebrocortical synaptosomes (IC₅₀: 0.8–2.1 µM) . This activity, linked to neuroprotection against triethyltin-induced brain edema, suggests a mechanism involving intracellular calcium homeostasis .
Neuroprotective Effects
In rodent models, derivative TDN-345 (a structural analog) reduced cerebral edema by 62% at 10 mg/kg and reversed scopolamine-induced memory deficits . While direct data for the 2,4-dichloro variant is limited, its enhanced lipophilicity may improve blood-brain barrier penetration relative to fluorophenyl analogs .
Pharmacological Applications
Neurological Disorders
The compound’s calcium-modulating properties position it as a candidate for:
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Ischemic stroke: Mitigating excitotoxicity via calcium influx inhibition .
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Alzheimer’s disease: Addressing amyloid-β-induced calcium dysregulation .
Oncology
Diazaspiro frameworks exhibit apoptotic activity in glioblastoma (U87MG) and breast cancer (MCF-7) cell lines (EC₅₀: 12–25 µM). The dichlorophenyl moiety may enhance DNA intercalation or topoisomerase inhibition.
Comparative Analysis of Diazaspiro Derivatives
| Property | 2,4-Dichlorophenyl Derivative | 3-Fluorophenyl Analog | TDN-345 |
|---|---|---|---|
| Molecular Weight | 435.3 | 384.4 | 412.9 |
| LogP | 3.2 | 2.8 | 3.0 |
| Calcium IC₅₀ (µM) | N/A | N/A | 0.8 |
| Neuroprotection | Hypothesized | Not reported | 62% edema reduction |
Future Research Directions
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Synthetic Optimization: Developing catalytic asymmetric methods to access enantiopure forms, potentially enhancing potency.
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In Vivo Toxicology: Assessing long-term safety profiles, particularly hepatotoxicity risks associated with chronic dichlorophenyl exposure.
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Target Identification: Employing chemoproteomics to pinpoint molecular targets (e.g., NMDA receptors, TRP channels) .
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